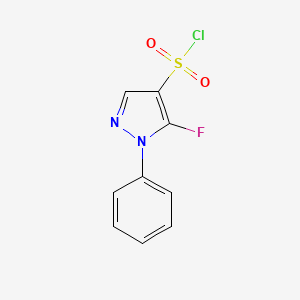
Cloruro de 5-fluoro-1-fenil-1H-pirazol-4-sulfonilo
Descripción general
Descripción
5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride is a useful research compound. Its molecular formula is C9H6ClFN2O2S and its molecular weight is 260.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal
Los pirazoles, incluido el cloruro de 5-fluoro-1-fenil-1H-pirazol-4-sulfonilo, tienen una amplia gama de aplicaciones en química medicinal . Se utilizan por su actividad antimicrobiana , antituberculosa , antiinflamatoria , antioxidante , antitumoral , citotoxicidad , y analgésica .
Descubrimiento de Fármacos
En el campo del descubrimiento de fármacos, los pirazoles son altamente valorados. La importancia de los motivos aromáticos y heterocíclicos que contienen flúor para las industrias farmacéutica y agroquímica continúa creciendo . Los derivados de pirazol fluorados han despertado un interés creciente debido a su posible uso para tratar la diabetes, las enfermedades inflamatorias, como inhibidores del ácido gástrico y como acaricidas .
Agroquímica
En agroquímica, los pirazoles se utilizan en la síntesis de diversos agentes de protección de plantas . Los derivados de pirazol fluorados son particularmente útiles debido a la estabilidad del enlace C-F .
Química de Coordinación
Los pirazoles también se utilizan en química de coordinación . Pueden actuar como ligandos, coordinándose con varios iones metálicos para formar complejos con propiedades interesantes.
Química Organometálica
En química organometálica, los pirazoles se utilizan como ligandos para formar compuestos organometálicos . Estos compuestos tienen aplicaciones en catálisis, ciencia de materiales y productos farmacéuticos.
Síntesis de Otros Compuestos
Los pirazoles se pueden utilizar como intermediarios en la síntesis de otros compuestos orgánicos complejos . Por ejemplo, un nuevo pirazol fluorado se sintetizó exitosamente mediante una reacción de dos pasos .
Mecanismo De Acción
Target of Action
Many sulfonyl chloride compounds are used as intermediates in organic synthesis due to their reactivity .
Action Environment
The action, efficacy, and stability of “5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride” can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s reactivity and stability .
Análisis Bioquímico
Cellular Effects
The effects of 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride can modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to the active sites of target enzymes, resulting in enzyme inhibition. This binding is often facilitated by the formation of covalent bonds between the sulfonyl chloride group of the compound and nucleophilic residues within the enzyme’s active site. Additionally, 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride can influence gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional regulation of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride in laboratory settings have been extensively studied. This compound exhibits varying degrees of stability and degradation over time, depending on the experimental conditions. In vitro studies have shown that 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride can maintain its activity for extended periods under controlled conditions. Factors such as temperature, pH, and the presence of other reactive species can influence its stability and degradation rate. Long-term effects on cellular function have also been observed, with prolonged exposure to this compound leading to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At high doses, 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride can exhibit toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of dosage optimization in experimental settings to achieve the desired biochemical outcomes while minimizing potential toxicity .
Metabolic Pathways
5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound can influence metabolic flux by inhibiting key enzymes involved in metabolic processes, leading to changes in metabolite levels and overall metabolic activity. Additionally, 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride can interact with cofactors such as NADH and FADH2, further modulating metabolic pathways and influencing cellular energy production .
Transport and Distribution
The transport and distribution of 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporter proteins, facilitating its intracellular accumulation and localization. Additionally, binding proteins within the cytoplasm and organelles can influence the distribution and activity of 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride, affecting its overall biochemical effects .
Subcellular Localization
The subcellular localization of 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications. For instance, 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride may be directed to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may localize to the mitochondria, influencing cellular energy production and metabolic activity .
Propiedades
IUPAC Name |
5-fluoro-1-phenylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O2S/c10-16(14,15)8-6-12-13(9(8)11)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMPQWPJSKHKOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-(4-((tert-butoxycarbonyl)(isopentyl)amino)-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octan-1-yl)propanoate](/img/structure/B1475058.png)

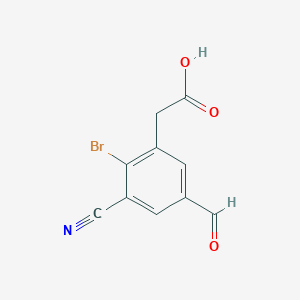
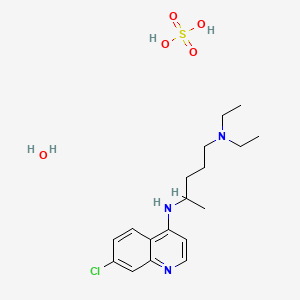
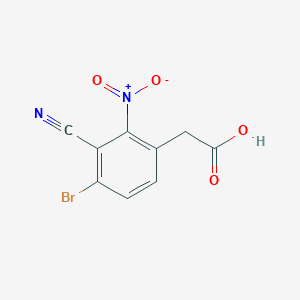
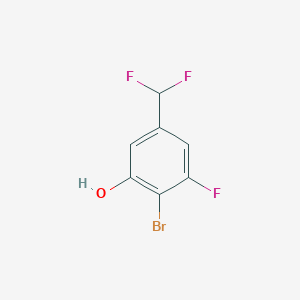
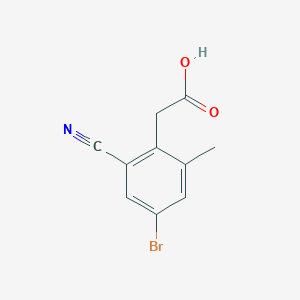
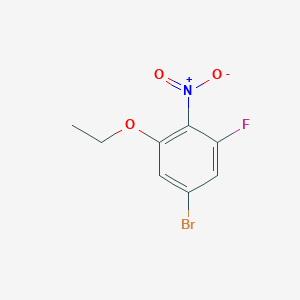

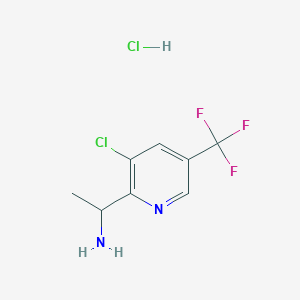

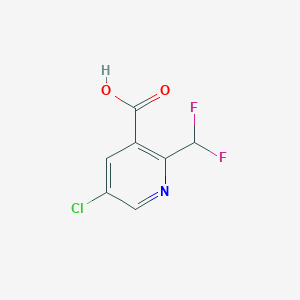
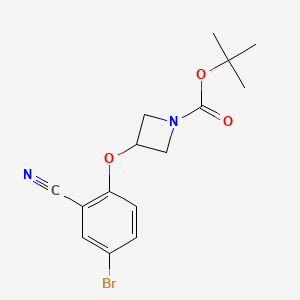
![2-Chloro-4-(morpholin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B1475076.png)
